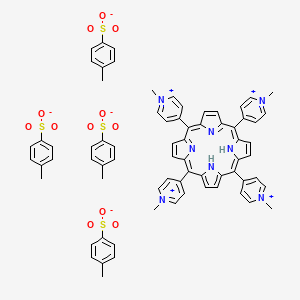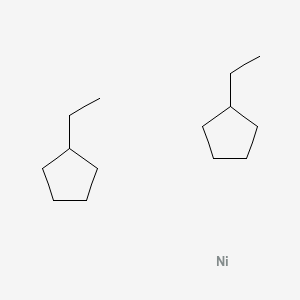
Ethylcyclopentane;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylcyclopentane;nickel is a compound that combines the organic molecule ethylcyclopentane with nickel. Ethylcyclopentane is a cycloalkane with the chemical formula C7H14, consisting of a cyclopentane ring with an ethyl group attached. Nickel, a transition metal, is often used in various chemical reactions and industrial applications due to its catalytic properties and ability to form complexes with organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylcyclopentane typically involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base. For example, cyclopentane can be reacted with ethyl bromide in the presence of sodium amide to produce ethylcyclopentane .
Nickel can be introduced into the compound through various methods, including the use of nickel catalysts in hydrogenation reactions or the formation of nickel complexes with ethylcyclopentane. One common method involves the reduction of nickel salts, such as nickel chloride, with a reducing agent like sodium borohydride in the presence of ethylcyclopentane .
Industrial Production Methods
Industrial production of ethylcyclopentane typically involves large-scale alkylation processes using cyclopentane and ethyl halides. Nickel catalysts are often employed in these processes to enhance reaction efficiency and selectivity. The production of nickel complexes with ethylcyclopentane can be achieved through coordination chemistry techniques, where nickel salts are reacted with ethylcyclopentane under controlled conditions .
化学反応の分析
Types of Reactions
Ethylcyclopentane;nickel undergoes various types of chemical reactions, including:
Oxidation: Ethylcyclopentane can be oxidized to form cyclopentanone and other oxidation products. Nickel catalysts can facilitate these oxidation reactions.
Reduction: Nickel catalysts are commonly used in hydrogenation reactions to reduce ethylcyclopentane to cyclopentane.
Substitution: Ethylcyclopentane can undergo substitution reactions with halogens or other electrophiles in the presence of nickel catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Nickel catalysts can be used to enhance the reaction rate.
Reduction: Hydrogen gas and nickel catalysts, such as Raney nickel, are commonly used in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, with nickel catalysts to facilitate the reaction.
Major Products
Oxidation: Cyclopentanone and other oxygenated products.
Reduction: Cyclopentane.
Substitution: Halogenated ethylcyclopentane derivatives.
科学的研究の応用
Ethylcyclopentane;nickel has various scientific research applications, including:
Catalysis: Nickel complexes with ethylcyclopentane are used as catalysts in organic synthesis, particularly in hydrogenation and oxidation reactions.
Material Science: Nickel-containing compounds are studied for their magnetic and electronic properties, making them useful in the development of advanced materials.
作用機序
The mechanism of action of ethylcyclopentane;nickel involves the coordination of nickel with the ethylcyclopentane molecule. Nickel acts as a catalyst by facilitating the formation and breaking of chemical bonds during reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, nickel facilitates the addition of hydrogen atoms to the ethylcyclopentane molecule .
類似化合物との比較
Ethylcyclopentane;nickel can be compared with other nickel-containing compounds and cycloalkanes:
Cyclopentane: Similar to ethylcyclopentane but lacks the ethyl group. It undergoes similar reactions but with different reactivity.
Nickel Cyclopentadienyl Complexes: These complexes involve nickel coordinated with cyclopentadienyl ligands and are used in various catalytic applications.
Ethylbenzene: An aromatic compound with an ethyl group attached to a benzene ring.
This compound is unique due to its combination of a cycloalkane with nickel, providing distinct catalytic properties and reactivity compared to other similar compounds.
特性
分子式 |
C14H28Ni |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
ethylcyclopentane;nickel |
InChI |
InChI=1S/2C7H14.Ni/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3; |
InChIキー |
OQCXNSTUSFCHSE-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC1.CCC1CCCC1.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


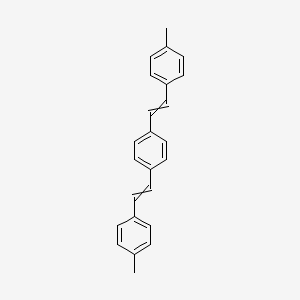
![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)



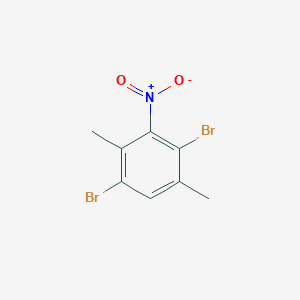
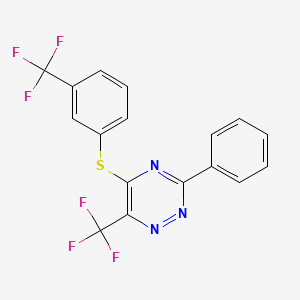
![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
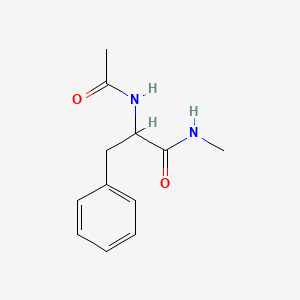
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}quinoline](/img/structure/B12512321.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)
